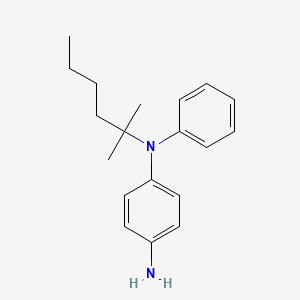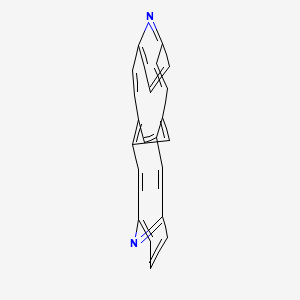![molecular formula C24H33O4- B14507061 6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate CAS No. 62790-25-4](/img/structure/B14507061.png)
6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexene ring, a tridecatriene chain, and a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the cyclohexene ring, followed by the introduction of the tridecatriene chain and the prop-2-en-1-yl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which 6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
Uniqueness
6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
62790-25-4 |
|---|---|
Formule moléculaire |
C24H33O4- |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
6-(7-prop-2-enyltrideca-1,4,8-trien-3-yloxycarbonyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H34O4/c1-4-7-8-9-14-19(13-5-2)15-12-16-20(6-3)28-24(27)22-18-11-10-17-21(22)23(25)26/h5-6,9-12,14,16,19-22H,2-4,7-8,13,15,17-18H2,1H3,(H,25,26)/p-1 |
Clé InChI |
WLEKHQWJXFGZFX-UHFFFAOYSA-M |
SMILES canonique |
CCCCC=CC(CC=C)CC=CC(C=C)OC(=O)C1CC=CCC1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)


![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)

![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
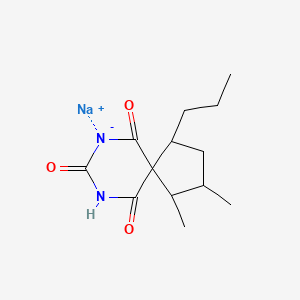

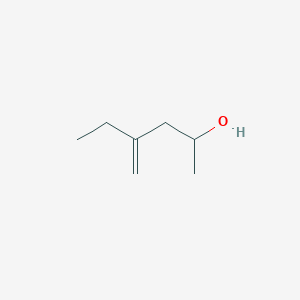
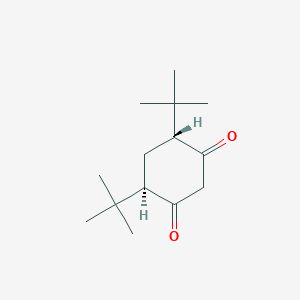
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
